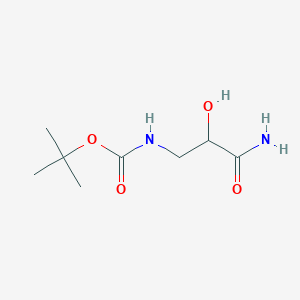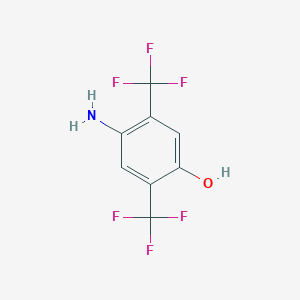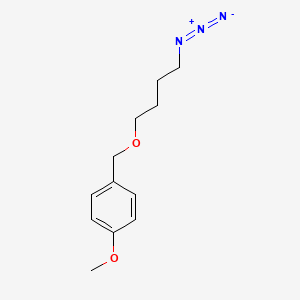
1-((4-叠氮丁氧基)甲基)-4-甲氧基苯
描述
1-((4-Azidobutoxy)methyl)-4-methoxybenzene is an organic compound that features both azide and methoxy functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The methoxy group, on the other hand, contributes to the compound’s stability and solubility in organic solvents.
科学研究应用
1-((4-Azidobutoxy)methyl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Used in the production of polymers and materials with specific properties.
作用机制
Target of Action
Azides and azido compounds, in general, are known to be reactive and can interact with a variety of biological targets .
Mode of Action
Azides are known to be highly reactive and can undergo a variety of chemical reactions, including cycloadditions . This reactivity could potentially lead to interactions with biological targets, resulting in changes in their function .
Biochemical Pathways
Azides and azido compounds are known to be involved in a wide range of reactions, leading to the formation of various heterocyclic systems .
Pharmacokinetics
The solubility and reactivity of azides can influence their bioavailability .
Result of Action
Due to the reactivity of azides, it is possible that this compound could have a variety of effects depending on the specific biological targets it interacts with .
Action Environment
The action, efficacy, and stability of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene can be influenced by various environmental factors. For instance, the reactivity of azides can be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
1-((4-Azidobutoxy)methyl)-4-methoxybenzene plays a significant role in biochemical reactions due to its azide group. This group can participate in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, leading to the formation of 1,2,3-triazoles . This reaction is highly specific and efficient, making it useful for labeling biomolecules. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it can bind to proteins with alkyne groups, facilitating the study of protein-protein interactions and enzyme activities.
Cellular Effects
1-((4-Azidobutoxy)methyl)-4-methoxybenzene influences cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways by introducing azide groups into specific proteins, thereby altering their function. This modification can impact gene expression and cellular metabolism, leading to changes in cell behavior. Studies have shown that the compound can be used to track protein localization and interactions within cells, providing insights into cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene involves its interaction with biomolecules through the azide group. This group can form covalent bonds with alkyne-containing molecules via the Huisgen cycloaddition reaction . This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their activity. Additionally, it can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the compound’s reactivity may decrease, affecting its ability to modify biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene vary with different dosages in animal models. At low doses, the compound can effectively label biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, providing guidelines for its safe use in research.
Metabolic Pathways
1-((4-Azidobutoxy)methyl)-4-methoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with biomolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-((4-Azidobutoxy)methyl)-4-methoxybenzene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules. Understanding its transport and distribution is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. This localization is essential for its activity, as it allows the compound to modify biomolecules in specific cellular contexts. Studies have shown that the compound can be used to investigate the dynamics of protein localization and function within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Azidobutoxy)methyl)-4-methoxybenzene typically involves a multi-step process. One common method starts with the alkylation of 4-methoxybenzyl alcohol with 1-bromo-4-chlorobutane to form 1-(4-chlorobutoxy)methyl-4-methoxybenzene. This intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Safety measures are crucial due to the presence of the highly reactive azide group.
化学反应分析
Types of Reactions
1-((4-Azidobutoxy)methyl)-4-methoxybenzene undergoes several types of chemical reactions:
Substitution Reactions: The azide group can be substituted with various nucleophiles to form different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Triphenylphosphine: Used for the reduction of the azide group to an amine.
Dimethylformamide (DMF): Common solvent for substitution reactions involving azides.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Amines: Formed through the reduction of the azide group.
相似化合物的比较
Similar Compounds
1-((4-Azidobutoxy)methyl)benzene: Lacks the methoxy group, making it less soluble in organic solvents.
4-Methoxybenzyl azide: Lacks the butoxy group, limiting its applications in polymer chemistry.
1-Azido-4-methoxybenzene: Similar structure but lacks the butoxy group, affecting its reactivity and applications.
Uniqueness
1-((4-Azidobutoxy)methyl)-4-methoxybenzene is unique due to the presence of both azide and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
1-(4-azidobutoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-16-12-6-4-11(5-7-12)10-17-9-3-2-8-14-15-13/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOGSBPABQOSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




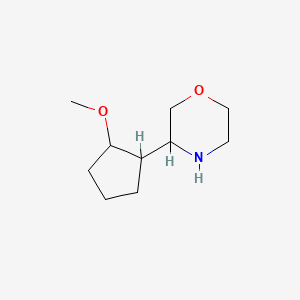
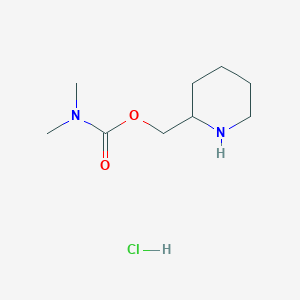
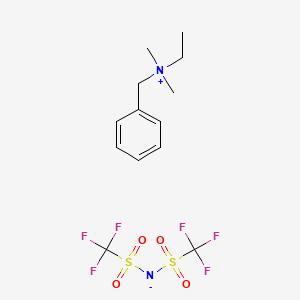
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)



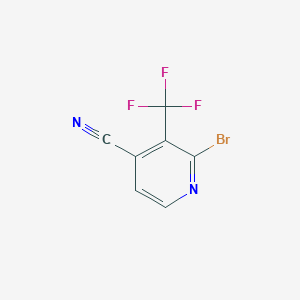
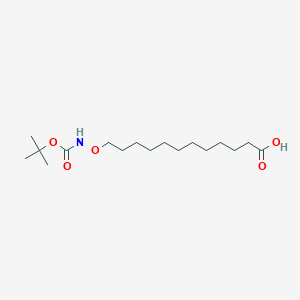
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
